molecular formula C18H22N4S B11954876 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone CAS No. 325993-72-4

4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone

Katalognummer: B11954876
CAS-Nummer: 325993-72-4
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: DRCVCGPCPLQWDM-XMHGGMMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C18H22N4S and a molecular weight of 326.467 g/mol . This compound is known for its unique structure, which includes a diethylamino group attached to a benzaldehyde moiety and a phenylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.

    Substitution: The phenylthiosemicarbazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides.

Wissenschaftliche Forschungsanwendungen

4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, the thiosemicarbazone group can interact with various enzymes and proteins, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-(Diethylamino)benzaldehyde N-phenylthiosemicarbazone can be compared with other similar compounds, such as:

  • 4-(Dimethylamino)benzaldehyde N-phenylthiosemicarbazone
  • 4-(Diethylamino)benzaldehyde N-ethylthiosemicarbazone
  • 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone

These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications .

Eigenschaften

CAS-Nummer

325993-72-4

Molekularformel

C18H22N4S

Molekulargewicht

326.5 g/mol

IUPAC-Name

1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H22N4S/c1-3-22(4-2)17-12-10-15(11-13-17)14-19-21-18(23)20-16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H2,20,21,23)/b19-14+

InChI-Schlüssel

DRCVCGPCPLQWDM-XMHGGMMESA-N

Isomerische SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC=C2

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.